

Unraveling the Efficacy of ML-180 and SR1848: A Guide for Researchers

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Compound of Interest

Compound Name: ML-180

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For researchers and professionals in drug development, a clear understanding of the compounds they work with is paramount. This guide provides a detailed look at **ML-180** and SR1848, revealing a crucial aspect of their relationship and presenting their efficacy data.

It is important to note that **ML-180** and SR1848 are, in fact, two names for the same chemical entity.^{[1][2][3][4][5]} SR1848 is an alternative name for **ML-180**.^[4] Therefore, this guide will proceed not as a comparison of two different compounds, but as a comprehensive overview of the efficacy and mechanism of action of this singular, potent molecule. This compound is a selective inverse agonist of the orphan nuclear receptor Liver Receptor Homolog 1 (LRH-1), also known as NR5A2.^{[2][3]}

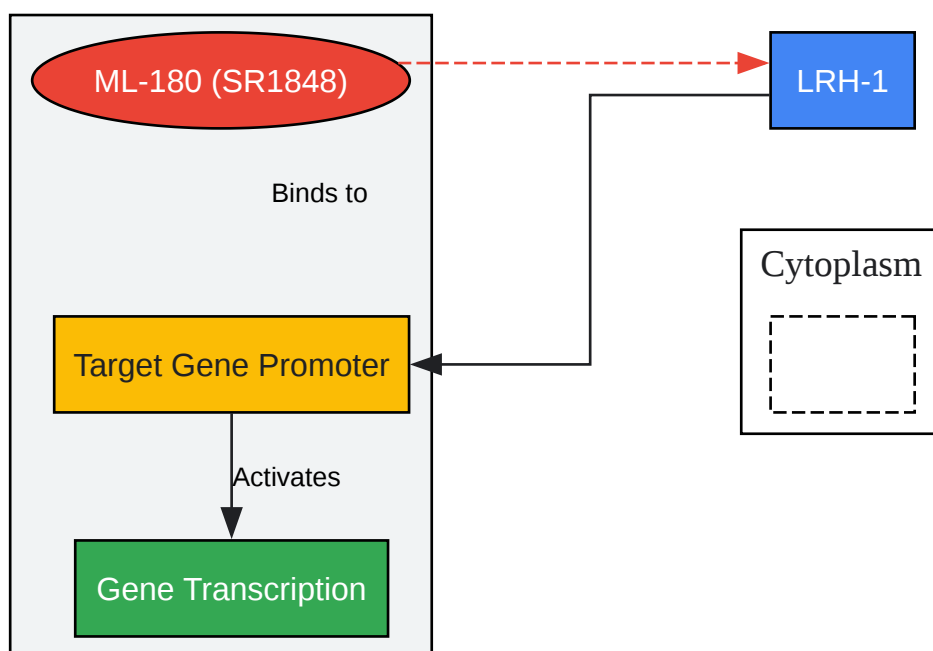
Quantitative Efficacy Data

The efficacy of **ML-180** (SR1848) has been quantified in various assays, primarily focusing on its ability to inhibit the activity of LRH-1 and its impact on cell proliferation.

Parameter	Value	Cell Line/System	Comments
IC50	3.7 μ M	LRH-1 Inverse Agonist Activity	This value represents the concentration at which ML-180 (SR1848) causes 50% inhibition of LRH-1 activity. The compound is inactive against the related steroidogenic factor-1 (SF-1; NR5A1) with an IC50 >10 μ M.[2][4]
EC50	~2.8 μ M	Cell Proliferation (Huh-7 cells)	This value indicates the concentration that causes a 50% reduction in cell proliferation after 48 hours of treatment.[2]
Effective Concentration	>1 μ M	Cell Proliferation (Huh-7 cells)	Concentrations above 1 μ M showed a diminished capacity for cell proliferation.[2]

Mechanism of Action

ML-180 (SR1848) functions as a repressor of LRH-1 activity. Its mechanism involves inducing the rapid translocation of the LRH-1 protein from the nucleus to the cytoplasm.[1][6] This relocalization prevents LRH-1 from binding to the promoter regions of its target genes on the chromatin, thereby inhibiting their transcription.[1] This ultimately leads to a reduction in the expression of genes involved in cell proliferation, such as cyclin-D1 and cyclin-E1.[6]



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Mechanism of **ML-180** (SR1848) Action on LRH-1.

Experimental Protocols

The following are summaries of key experimental protocols used to evaluate the efficacy of **ML-180** (SR1848).

Cell Proliferation Assay:

- Cell Line: Huh-7 human hepatoma cells.
- Treatment: Cells were treated with **ML-180** (SR1848) at concentrations ranging from 0.01 to 100 μ M for 48 hours.
- Analysis: Cell viability or proliferation was measured to determine the effect of the compound. The EC₅₀ value was calculated from the dose-response curve.[2]

LRH-1 Inverse Agonist Activity Assay (Promoter-Reporter Assay):

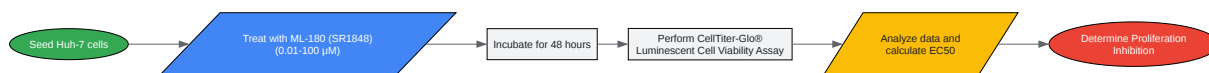
- System: A cotransfection system was used, likely in a suitable cell line, with a plasmid expressing LRH-1 and a reporter plasmid containing a luciferase gene under the control of

an LRH-1 responsive promoter (e.g., from the CYP19 aromatase gene).

- Treatment: Transfected cells were treated with varying concentrations of **ML-180** (SR1848).
- Analysis: Luciferase activity was measured to quantify the level of gene expression. A decrease in luciferase activity in the presence of the compound indicated inverse agonist activity. The IC50 value was determined from the dose-response curve.[1]

Immunocytochemistry for LRH-1 Translocation:

- Cell Line: A cell line endogenously expressing LRH-1.
- Treatment: Cells were treated with SR1848 for a short duration (e.g., 2 hours).
- Analysis: Cells were fixed and stained with an antibody specific for LRH-1. The subcellular localization of LRH-1 (nucleus vs. cytoplasm) was visualized using fluorescence microscopy to observe the translocation induced by the compound.[1][6]



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Workflow for a Cell Proliferation Assay.

In summary, **ML-180** and SR1848 are the same potent LRH-1 inverse agonist. The provided data and methodologies offer a solid foundation for researchers investigating LRH-1-dependent pathways and their potential as therapeutic targets in diseases such as cancer.[2][6]

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